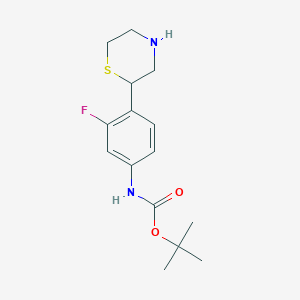
5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a pyrimidine ring. One common method involves the reaction of 4-(trifluoromethyl)pyrimidine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Production of sulfoxides or sulfones.
Reduction: Generation of dihydropyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The chloromethyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyrimidine
- 5-(Trifluoromethyl)-2-chloropyrimidine
Uniqueness
5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the chloromethyl and trifluoromethyl groups on the pyrimidine ring. This arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of both electron-withdrawing groups enhances the compound’s stability and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C6H4ClF3N2 |
|---|---|
Molekulargewicht |
196.56 g/mol |
IUPAC-Name |
5-(chloromethyl)-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4ClF3N2/c7-1-4-2-11-3-12-5(4)6(8,9)10/h2-3H,1H2 |
InChI-Schlüssel |
OJMZONPLXZSSAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)C(F)(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


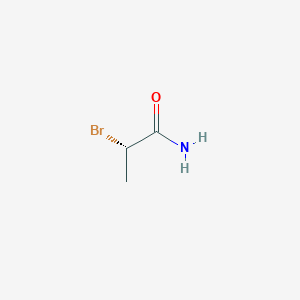
![(3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12839993.png)

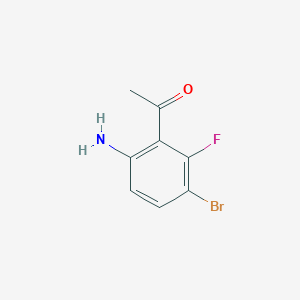

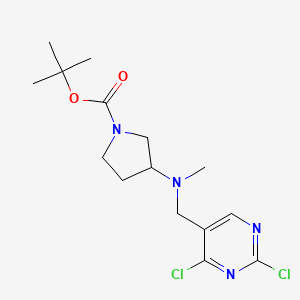
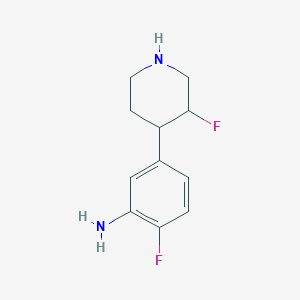
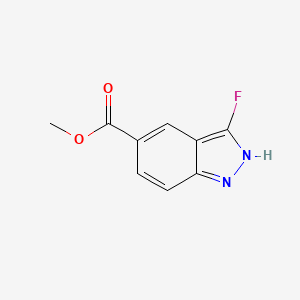

![Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12840044.png)
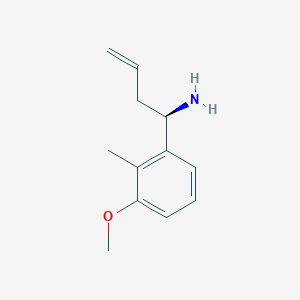
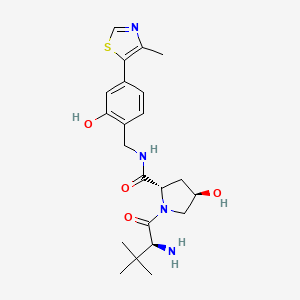
![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12840061.png)
